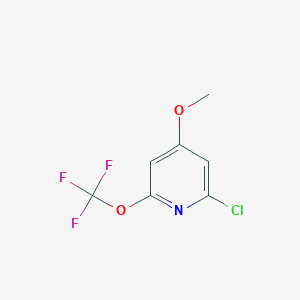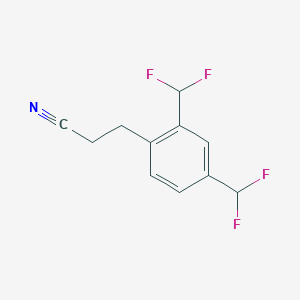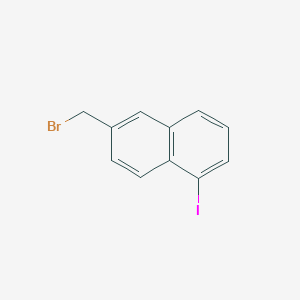
2-(Bromomethyl)-5-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of bromomethyl and iodine substituents on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-iodonaphthalene typically involves the bromination and iodination of naphthalene derivatives. One common method involves the bromination of 5-iodonaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of advanced reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodine substituent can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are typical reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azides, thiols, or ethers are formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-(Bromomethyl)-5-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-iodonaphthalene in chemical reactions involves the activation of the bromomethyl and iodine substituents. The bromomethyl group can undergo nucleophilic substitution, while the iodine substituent can participate in cross-coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions that promote the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Similar in structure but lacks the iodine substituent.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but has a different core structure.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but is an ester.
Uniqueness
2-(Bromomethyl)-5-iodonaphthalene is unique due to the presence of both bromomethyl and iodine substituents on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H8BrI |
|---|---|
Molecular Weight |
346.99 g/mol |
IUPAC Name |
6-(bromomethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H8BrI/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2 |
InChI Key |
UTMUXGILNPCCHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


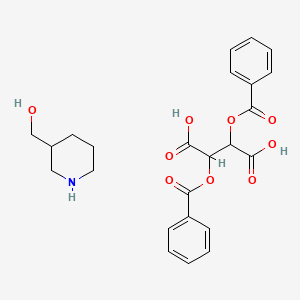
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
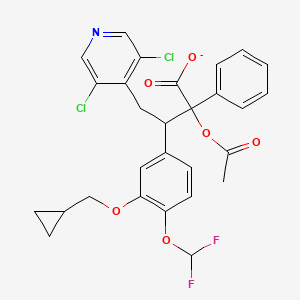
![2-[[5-(Diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrate;hydrochloride](/img/structure/B14790474.png)
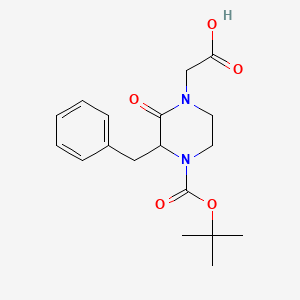
![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
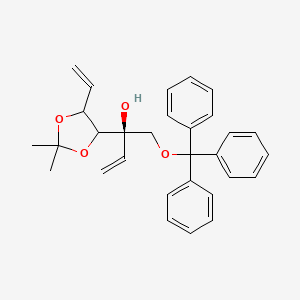


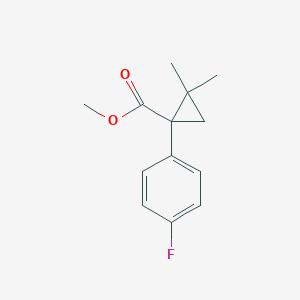
![ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14790523.png)
